D-Glucitol, reaction products with epichlorohydrin
Overview
Description
“D-Glucitol, reaction products with epichlorohydrin” is a chemical compound produced by the reaction of D-Glucitol (also known as sorbitol) with epichlorohydrin . It is commonly used as a crosslinking agent in the production of epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and plastics .
Scientific Research Applications
Chemical Engineering and Catalysis :
- A milliscale tubular reactor has been developed for rapid synthesis of epichlorohydrin from glycerol, a biodiesel co-product, reducing reaction times to less than 25 seconds (Filho et al., 2016).
- Small gold clusters have been found to effectively catalyze the conversion of glycerol to epichlorohydrin, enhancing selectivity and reducing waste in plastics, rubbers, and adhesives production (Pembere et al., 2017).
Medical Diagnostics :
- An enzymatic method for determining 1,5-anhydro-D-glucitol in plasma has been developed as a cost-effective and efficient alternative to gas-liquid chromatographic methods for diagnosing diabetes mellitus (Yabuuchi et al., 1989).
Environmental Science :
- Water-insoluble β-cyclodextrin-epichlorohydrin polymers show potential for environmental applications like sorption, wastewater detoxification, color removal, and solution concentration and purification (Morin-Crini & Crini, 2013).
Polymers and Material Science :
- Zinc glutarate (ZnGA) has been found effective in catalyzing the copolymerization of epichlorohydrin and CO2, leading to polycarbonate with a high glass transition temperature and high selectivity for polycarbonate synthesis under mild conditions (Sudakar et al., 2016).
- Novel methods for determining free glycerol and glycerol monoethers in the reaction of epichlorohydrin with maltodextrins have enabled the study of polysaccharides other than high molecular weight starch or dextrans without further purification (Miguel et al., 1999).
Biochemical Applications :
- Optimal conditions for activating Sepharose with epichlorohydrin and immobilizing ligands have been identified, resulting in stable, nonspecific affinity adsorbents for high molecular substance purification (Matsumoto et al., 1979).
Safety and Hazards
The safety data sheet for “D-Glucitol, reaction products with epichlorohydrin” advises against breathing mist, gas, or vapours and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(chloromethyl)oxirane;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2/t3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-VFQQELCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(O1)CCl.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29994-68-1 | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29994-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30952407 | |
Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
68412-01-1, 29994-68-1 | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68412-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029994681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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